N-((1-(4-methoxyphenyl)cyclopentyl)methyl)cyclohex-3-enecarboxamide
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Overview
Description
“N-((1-(4-methoxyphenyl)cyclopentyl)methyl)cyclohex-3-enecarboxamide” is a complex organic compound. It contains a cyclohexene ring, a cyclopentyl group, a carboxamide group, and a 4-methoxyphenyl group .
Molecular Structure Analysis
The compound contains a cyclohexene ring, which is a six-membered ring with one double bond. It also has a cyclopentyl group (a five-membered ring), a carboxamide group (which consists of a carbonyl (C=O) and an amine (NH2)), and a 4-methoxyphenyl group (a benzene ring with a methoxy (OCH3) substituent on the 4th carbon) .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the double bond in the cyclohexene ring, the electron-donating methoxy group on the phenyl ring, and the polar carboxamide group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The presence of both polar (carboxamide) and nonpolar (cyclohexene, cyclopentyl, and phenyl rings) regions could give it unique solubility properties .Scientific Research Applications
Hydrogen Bonding and Crystal Structures
Research on the crystal structures of three anticonvulsant enaminones reveals insights into hydrogen bonding and molecular conformations. These compounds, including methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-3-cyclohexen-1-carboxylate, exhibit specific conformations and intermolecular interactions critical for their biological activities. This study might suggest potential applications in designing compounds with improved anticonvulsant properties or for studying molecular interactions in crystalline materials (Kubicki, Bassyouni, & Codding, 2000).
Synthesis and Reactions
The synthesis of 1-(Trimethoxymethyl)cyclohexene from N-methyl-N-phenylcyclohex-1-ene-1-carboxamide showcases a methodology for creating complex molecules from simpler precursors. This research highlights techniques in organic synthesis that could be applicable to producing derivatives of N-((1-(4-methoxyphenyl)cyclopentyl)methyl)cyclohex-3-enecarboxamide for various research purposes, such as materials science or medicinal chemistry (Bourke & Collins, 1996).
Characterization and Analytical Profiles
The analytical characterization of psychoactive arylcyclohexylamines provides a foundation for understanding the physical and chemical properties of related compounds. Such analyses are crucial for the development of methods to detect, quantify, and study the pharmacological effects of new substances, potentially including derivatives of this compound (De Paoli, Brandt, Wallach, Archer, & Pounder, 2013).
Safety and Hazards
Properties
IUPAC Name |
N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]cyclohex-3-ene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO2/c1-23-18-11-9-17(10-12-18)20(13-5-6-14-20)15-21-19(22)16-7-3-2-4-8-16/h2-3,9-12,16H,4-8,13-15H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYWZPEWVGZKVSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCCC2)CNC(=O)C3CCC=CC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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